Cas no 2229269-85-4 (4,4-difluoro-3-(4-methylpyridin-2-yl)butanoic acid)
4,4-difluoro-3-(4-methylpyridin-2-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4,4-difluoro-3-(4-methylpyridin-2-yl)butanoic acid
- 2229269-85-4
- EN300-1946213
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- Inchi: 1S/C10H11F2NO2/c1-6-2-3-13-8(4-6)7(10(11)12)5-9(14)15/h2-4,7,10H,5H2,1H3,(H,14,15)
- InChI Key: ATVVCNKDADFKKH-UHFFFAOYSA-N
- SMILES: FC(C(C1C=C(C)C=CN=1)CC(=O)O)F
Computed Properties
- Exact Mass: 215.07578492g/mol
- Monoisotopic Mass: 215.07578492g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 50.2Ų
4,4-difluoro-3-(4-methylpyridin-2-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1946213-0.05g |
4,4-difluoro-3-(4-methylpyridin-2-yl)butanoic acid |
2229269-85-4 | 0.05g |
$1152.0 | 2023-09-17 | ||
| Enamine | EN300-1946213-0.1g |
4,4-difluoro-3-(4-methylpyridin-2-yl)butanoic acid |
2229269-85-4 | 0.1g |
$1207.0 | 2023-09-17 | ||
| Enamine | EN300-1946213-0.25g |
4,4-difluoro-3-(4-methylpyridin-2-yl)butanoic acid |
2229269-85-4 | 0.25g |
$1262.0 | 2023-09-17 | ||
| Enamine | EN300-1946213-0.5g |
4,4-difluoro-3-(4-methylpyridin-2-yl)butanoic acid |
2229269-85-4 | 0.5g |
$1316.0 | 2023-09-17 | ||
| Enamine | EN300-1946213-1.0g |
4,4-difluoro-3-(4-methylpyridin-2-yl)butanoic acid |
2229269-85-4 | 1g |
$1371.0 | 2023-05-26 | ||
| Enamine | EN300-1946213-2.5g |
4,4-difluoro-3-(4-methylpyridin-2-yl)butanoic acid |
2229269-85-4 | 2.5g |
$2688.0 | 2023-09-17 | ||
| Enamine | EN300-1946213-5.0g |
4,4-difluoro-3-(4-methylpyridin-2-yl)butanoic acid |
2229269-85-4 | 5g |
$3977.0 | 2023-05-26 | ||
| Enamine | EN300-1946213-10.0g |
4,4-difluoro-3-(4-methylpyridin-2-yl)butanoic acid |
2229269-85-4 | 10g |
$5897.0 | 2023-05-26 | ||
| Enamine | EN300-1946213-1g |
4,4-difluoro-3-(4-methylpyridin-2-yl)butanoic acid |
2229269-85-4 | 1g |
$1371.0 | 2023-09-17 | ||
| Enamine | EN300-1946213-5g |
4,4-difluoro-3-(4-methylpyridin-2-yl)butanoic acid |
2229269-85-4 | 5g |
$3977.0 | 2023-09-17 |
4,4-difluoro-3-(4-methylpyridin-2-yl)butanoic acid Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 4,4-difluoro-3-(4-methylpyridin-2-yl)butanoic acid
Research Brief on 4,4-Difluoro-3-(4-methylpyridin-2-yl)butanoic Acid (CAS: 2229269-85-4): Recent Advances and Applications
4,4-Difluoro-3-(4-methylpyridin-2-yl)butanoic acid (CAS: 2229269-85-4) is a fluorinated pyridine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural and pharmacological properties. Recent studies have explored its potential as a versatile intermediate in the synthesis of bioactive molecules and its role in modulating key biological targets. This research brief synthesizes the latest findings on this compound, highlighting its applications in drug discovery and development.
One of the most notable advancements in the study of 4,4-difluoro-3-(4-methylpyridin-2-yl)butanoic acid is its application in the design of small-molecule inhibitors targeting enzymes involved in metabolic and signaling pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a scaffold for developing potent and selective inhibitors of phosphodiesterase (PDE) enzymes, which are critical regulators of cyclic nucleotide signaling. The fluorinated backbone of the compound was found to enhance binding affinity and metabolic stability, making it a promising candidate for further optimization.
In addition to its role in enzyme inhibition, recent research has investigated the compound's potential in targeting protein-protein interactions (PPIs). A preprint article from BioRxiv (2024) reported that derivatives of 4,4-difluoro-3-(4-methylpyridin-2-yl)butanoic acid could disrupt the interaction between oncogenic proteins and their partners, offering a new avenue for cancer therapeutics. The study utilized computational docking and molecular dynamics simulations to identify key binding motifs, followed by experimental validation using surface plasmon resonance (SPR) and cellular assays.
The pharmacokinetic properties of 4,4-difluoro-3-(4-methylpyridin-2-yl)butanoic acid have also been a focus of recent investigations. A preclinical study published in European Journal of Pharmaceutical Sciences (2023) evaluated its absorption, distribution, metabolism, and excretion (ADME) profiles in rodent models. The results indicated favorable oral bioavailability and low toxicity, supporting its potential as a lead compound for further development. However, the study also noted the need for structural modifications to improve blood-brain barrier penetration for central nervous system (CNS) applications.
Beyond its therapeutic potential, the compound has been employed in chemical biology as a probe for studying enzyme mechanisms. A 2024 study in ACS Chemical Biology described its use as a fluorogenic substrate for detecting esterase activity in live cells. The incorporation of the difluoro moiety provided a sensitive readout via fluorescence spectroscopy, enabling real-time monitoring of enzymatic activity in complex biological systems.
In conclusion, 4,4-difluoro-3-(4-methylpyridin-2-yl)butanoic acid (CAS: 2229269-85-4) represents a multifaceted tool in chemical biology and drug discovery. Its applications span from enzyme inhibition and PPI modulation to ADME profiling and mechanistic studies. Future research should focus on optimizing its derivatives for specific therapeutic indications and exploring its potential in emerging areas such as targeted protein degradation and covalent inhibitor design.
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